Benzo[d]thiazole-2,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBFOHPOBJSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694737 | |
| Record name | 1,3-Benzothiazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100958-73-4 | |
| Record name | 1,3-Benzothiazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D Thiazole 2,7 Diamine and Its Derivatives
Foundational Synthetic Strategies for the Benzothiazole (B30560) Core
The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry, with applications extending into medicinal chemistry and materials science. nih.gov The most common and direct route involves the condensation of an ortho-aminothiophenol with various electrophilic partners such as aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.net
Cyclocondensation Approaches
Cyclocondensation reactions represent a primary and widely utilized method for the synthesis of the benzothiazole nucleus. nih.gov This strategy typically involves the reaction of 2-aminothiophenol (B119425) with a carbonyl-containing compound, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring.
A prevalent method is the condensation of 2-aminothiophenol with aldehydes. mdpi.com This reaction can be facilitated by a variety of catalysts and reaction conditions. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been shown to be an effective catalytic system for the condensation of 2-aminothiophenol with various aldehydes, producing 2-substituted benzothiazoles in excellent yields. mdpi.comresearchgate.net Other catalytic systems, such as chlorotrimethylsilane (B32843) (TMSCl) in dimethylformamide (DMF), have also been employed. organic-chemistry.org This method involves heating the reactants with TMSCl, followed by oxidation with air to yield the benzothiazole product. organic-chemistry.org
The choice of catalyst can influence the reaction's efficiency and environmental impact. Greener methodologies have been explored, utilizing catalysts like samarium triflate in an aqueous medium, which allows for mild reaction conditions and catalyst reusability. organic-chemistry.org Additionally, catalyst-free conditions have been developed, for example, by using water as a solvent for the reaction between α-keto acids and 2-aminobenzenethiols. organic-chemistry.org
The following table summarizes various catalytic systems used in the cyclocondensation of 2-aminothiophenol with aldehydes to form 2-substituted benzothiazoles:
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature, 1h | Excellent | mdpi.comresearchgate.net |
| Chlorotrimethylsilane (TMSCl) | DMF | Heating, then air oxidation | High | organic-chemistry.org |
| Samarium triflate | Water | Mild conditions | Good | organic-chemistry.org |
| None | Water | - | Good | organic-chemistry.org |
| TiO₂ NPs / H₂O₂ | - | Daylight, 5-27 min | 90-97% | mdpi.com |
| SnP₂O₇ | - | 8-35 min | 87-95% | mdpi.com |
Ring-Closure Techniques
Ring-closure techniques provide alternative pathways to the benzothiazole core, often starting from precursors that already contain a portion of the final ring system. One notable method is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is highly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles. researchgate.net
Another approach involves the intramolecular cyclization of ortho-halogenated anilines. For instance, a bromo substituent ortho to the anilido nitrogen can facilitate the formation of a benzyne (B1209423) intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring. researchgate.net This strategy has been successfully applied to the synthesis of 7-substituted benzothiazoles through directed ortho metallation followed by benzyne formation and cyclization. researchgate.net
Copper-catalyzed methods have also been developed for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Furthermore, palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides offers a route to 2-cyanobenzothiazoles. mdpi.com
Targeted Synthesis of the Benzo[d]thiazole-2,7-diamine Scaffold
The synthesis of this compound requires specific functionalization at the C-2 and C-7 positions of the benzothiazole core. This often involves the introduction of amino groups onto a pre-formed benzothiazole ring or the use of starting materials that already contain the necessary nitrogen functionalities.
Amination Reactions at C-2 and C-7 Positions
Direct amination of the benzothiazole ring can be challenging. However, the introduction of an amino group at the C-2 position is a common transformation. One method involves the reaction of 2-chlorobenzothiazole (B146242) with an amine. tandfonline.com For instance, treatment of 2-chlorobenzothiazole with thiourea (B124793) can yield a 2-aminobenzothiazole (B30445) derivative. tandfonline.com Another approach is the synthesis from arylthioisocyanates and amines. nih.gov
The introduction of an amino group at the C-7 position often relies on the use of a substituted aniline (B41778) precursor during the initial benzothiazole synthesis. For example, using a meta-substituted aniline in the cyclization reaction can lead to the formation of a C-7 substituted benzothiazole. rsc.org The synthesis of 7-methylbenzo[d]thiazol-2-amine (B85021) has been reported, which can then be further functionalized. nih.gov
A manganese-catalyzed C-H amination has been reported for the functionalization of the indole (B1671886) ring in indolylbenzothiazoles, suggesting the potential for direct amination strategies on the benzothiazole scaffold itself, though specific application to the C-7 position of this compound is not detailed. researchgate.net
Strategic Protecting Group Chemistry
Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. organic-chemistry.org For instance, when synthesizing hydroxy-substituted 2-aminobenzothiazoles, the hydroxyl group can be selectively protected with a tert-butyldimethylsilyl (TBDMS) group to prevent its reaction during subsequent steps. acs.org Similarly, an amino group can be protected, for example, as a carbamate, to reduce its nucleophilicity. organic-chemistry.org
In the synthesis of functionalized 2-aminobenzothiazoles, the 2-amino group may be protected before carrying out reactions on other parts of the molecule, such as the reduction of a nitro group at another position. mdpi.com Following the desired transformation, the protecting group is removed to yield the final product. organic-chemistry.org The benzothiazole moiety itself has been investigated as a protecting group for sulfinic acids, highlighting the versatile chemistry of this heterocyclic system. nih.gov The choice of protecting group is critical and must be stable to the reaction conditions used in subsequent steps while being easily removable when desired. organic-chemistry.org
Advanced Synthetic Protocols for this compound Analogues
Advanced synthetic methods for preparing analogues of this compound often focus on creating diverse libraries of compounds for biological screening. These protocols may involve multi-component reactions, novel catalytic systems, and the functionalization of the core scaffold.
The synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues has been explored as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. researchgate.net This involves building a pyrimidine (B1678525) ring onto the thiazole portion of the benzothiazole scaffold.
Molecular hybridization techniques are also employed to combine the benzothiazole scaffold with other pharmacologically active moieties. For example, benzo[d]thiazole-2-carboxamide derivatives have been synthesized and tested for their anti-tubercular activity. rsc.org This often involves the coupling of a functionalized benzothiazole with various amines or other heterocyclic systems. rsc.orgresearchgate.net
One-pot synthesis protocols are increasingly favored for their efficiency and reduced waste. For instance, the synthesis of 2-substituted benzothiazoles has been achieved in a one-pot condensation of 2-aminothiophenols and β-oxodithioesters using PTSA and CuI as catalysts. mdpi.com Such strategies could be adapted for the synthesis of this compound analogues by using appropriately substituted starting materials.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex benzothiazole derivatives from simple starting materials in a single step. rsc.org These reactions are advantageous due to their high atom economy and procedural simplicity. For instance, a one-pot synthesis of 2-substituted benzothiazole derivatives can be achieved using conventional heating under solvent-free conditions, catalyzed by deep eutectic solvents like [CholineCl][Imidazole]2. researchgate.net Another approach involves the condensation of 2-aminothiophenol with a variety of aldehydes, acids, or other electrophilic partners. ekb.eg The reaction of 2-aminothiophenol with aldehydes, for example, proceeds via a nucleophilic attack of the thiol on the carbonyl group, followed by cyclization and oxidation to yield the benzothiazole ring system. ekb.eg
Catalytic Systems in Synthesis
A wide array of catalysts have been employed to facilitate the synthesis of benzo[d]thiazole derivatives, enhancing reaction rates and yields. acs.org These include both metal-based and metal-free systems.
Metal-Based Catalysts:
Palladium and Copper: These transition metals are used in cross-coupling reactions to form C-S, C-N, and C-C bonds, enabling the synthesis of complex N-fused benzo ekb.egresearchgate.netimidazo[2,1-b]thiazole derivatives. acs.org
Nickel Oxide (NiO) Nanorods: These have been used as catalysts for the synthesis of benzothiazoles from 2-aminothiophenol and benzaldehyde. ekb.eg
Samarium Triflate: This reusable acid catalyst has been shown to be effective for the synthesis of benzothiazoles in an aqueous medium under mild conditions. organic-chemistry.org
Zinc Acetate (B1210297) (Zn(OAc)2·2H2O): This inexpensive and accessible catalyst has been used for the solvent-free condensation of 2-aminobenzothiazoles with aromatic aldehydes. ekb.eg
Metal-Free Catalysts:
Iodine: Promotes the condensation of 2-aminothiophenol with aldehydes to provide 2-substituted benzothiazoles. organic-chemistry.org
Acetic Acid: Can be used as a catalyst in the grinding method for the reaction of 2-aminothiophenol and benzaldehyde. ekb.eg
Deep Eutectic Solvents: As mentioned earlier, [CholineCl][Imidazole]2 serves as an efficient catalyst for one-pot syntheses. researchgate.net
Table 1: Catalytic Systems in Benzothiazole Synthesis
| Catalyst Type | Example Catalyst | Reactants | Key Features |
|---|---|---|---|
| Metal-Based | Palladium/Copper | trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols | C-S, C-N, C-C bond formation acs.org |
| Metal-Based | Nickel Oxide (NiO) Nanorods | 2-aminothiophenol, benzaldehyde | Nanocatalysis ekb.eg |
| Metal-Based | Samarium Triflate | o-amino(thio)phenols, aldehydes | Reusable, aqueous medium organic-chemistry.org |
| Metal-Free | Iodine | 2-aminothiophenol, aldehydes | Efficient condensation organic-chemistry.org |
| Metal-Free | [CholineCl][Imidazole]2 | 2-aminothiophenol, aldehydes, etc. | One-pot, solvent-free researchgate.net |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. rsc.org This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. rsc.orgresearchgate.net
Sustainable approaches include:
Solvent-free reactions: Grinding methods using catalysts like acetic acid or zinc acetate eliminate the need for harmful organic solvents. ekb.eg
Aqueous reaction media: The use of water as a solvent, often in conjunction with a reusable catalyst like samarium triflate, presents a green alternative. organic-chemistry.org
Catalyst-free synthesis: Some methods utilize visible light to promote the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org
Use of CO2: In a self-neutralizing system, CO2 can react with methanol (B129727) to form alkyl carbonic acid, which catalyzes the reaction between 2-aminothiophenol and benzaldehyde. ekb.eg
Chemical Transformations and Derivatization of this compound
The presence of two amino groups and an aromatic core in this compound allows for a variety of chemical transformations and derivatizations.
Functionalization at the Amino Groups
The amino groups of benzo[d]thiazole derivatives are nucleophilic and can readily undergo various reactions.
Acylation: The 2-amino group can be acylated using reagents like chloroacetyl chloride. mdpi.com This is a common step in the synthesis of more complex derivatives. For instance, 6-nitro-2-aminobenzothiazole can be acylated as part of a multi-step synthesis. mdpi.com
Reaction with Isocyanates and Isothiocyanates: The amino groups can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives. mdpi.com
Alkylation: Mono- and dialkylation of the 2-amino group can be achieved with suitable alkylating agents. mdpi.com
Electrophilic Aromatic Substitution on the Benzenoid Moiety
The benzene ring of the benzo[d]thiazole system can undergo electrophilic aromatic substitution, where a hydrogen atom is replaced by an electrophile. researchgate.net The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, followed by deprotonation to restore aromaticity. The position of substitution is influenced by the directing effects of the existing substituents on the ring. However, the electron-poor nature of the benzothiazole ring can make these reactions challenging, sometimes requiring harsh conditions. diva-portal.org
Regioselective Modifications
Controlling the position of substitution (regioselectivity) is a key challenge in the functionalization of benzo[d]thiazole derivatives.
Synthesis of Regioisomers: The synthesis of specific isomers, such as 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles, has been achieved through regioselective cyclocondensation reactions. scispace.com
Directed C-H Functionalization: Iridium-catalyzed C-H borylation allows for the regioselective introduction of boryl groups at the C5 or C4 and C6 positions of 2,1,3-benzothiadiazole (B189464), creating versatile building blocks for further functionalization. diva-portal.org
One-pot Regioselective Synthesis: Metal-free, one-pot procedures have been developed for the regioselective synthesis of benzo[d]imidazo[2,1-b]thiazole analogues. rsc.org The reaction of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide with α-bromocarbonyl compounds also proceeds regioselectively. scispace.com
Structure Activity Relationship Sar and Molecular Design of Benzo D Thiazole 2,7 Diamine Analogues
Principles of SAR Elucidation for Benzothiazole-based Compounds
The elucidation of SAR for benzothiazole-based compounds is a systematic process aimed at identifying the key structural features responsible for their biological activities. bohrium.comrjptonline.org This process allows medicinal chemists to design more potent and selective analogues. bohrium.com The fundamental principle of SAR studies is that minor modifications to the chemical structure of a molecule, such as the addition, removal, or alteration of functional groups, can lead to significant changes in its biological profile. derpharmachemica.comresearchgate.net
For benzothiazole (B30560) derivatives, SAR investigations have revealed that substitutions at the C-2 and C-6 positions are particularly critical for their unique properties. researchgate.net The core benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a versatile scaffold. ajrconline.orgresearchgate.net The biological activity is often modulated by the nature and placement of substituents on this core structure. derpharmachemica.comresearchgate.net
Key principles in SAR elucidation for this class of compounds include:
Identification of the Pharmacophore : Determining the essential structural components required for biological activity. The benzothiazole ring itself is often a key part of the pharmacophore. mdpi.com
Impact of Substituents : Analyzing how different functional groups at various positions on the benzothiazole ring and its appendages affect activity. This includes considering electronic effects (electron-donating vs. electron-withdrawing groups), steric factors (size and shape of substituents), and lipophilicity. rsc.orgnih.gov
Positional Importance : Recognizing that the location of a substituent is as crucial as its chemical nature. For instance, a group at the C-2 position may have a profoundly different effect than the same group at the C-6 position. researchgate.netmdpi.com
These principles guide the rational design of new derivatives with enhanced therapeutic properties, such as improved potency, selectivity, and pharmacokinetic profiles.
Influence of Substitution Patterns on Biological Efficacy
The biological activity of benzothiazole analogues is highly dependent on the substitution patterns on the core ring structure. rjptonline.orgresearchgate.net Alterations at the nitrogen atom, the aromatic ring, and the C-2 position have been shown to significantly modulate the pharmacological effects of these compounds. derpharmachemica.comresearchgate.netunich.it
N-substitution on the amine groups of benzothiazole diamines, or on the benzothiazole ring nitrogen itself, can significantly alter the biological activity of the resulting compounds. For instance, in a study of 2-amino benzothiazoles, N-alkylation was found to result in derivatives with mild to low antibacterial activity compared to the unsubstituted parent compounds, which showed moderate to good activity. aip.org
In another context, the introduction of a vinyl group at the N1 position of certain benzothiazole derivatives was suggested to enhance selective anti-HIV activity. jchemrev.com The substitution of the amino group at the C-2 position with various moieties like diphenyl amine, tyrosine, or morpholine (B109124) can change the physicochemical properties, thereby affecting drug-receptor interactions. researchgate.net These findings underscore the critical role of N-substitution in fine-tuning the biological profile of benzothiazole-based compounds.
Substituents on the benzene portion of the benzothiazole ring play a crucial role in determining the pharmacological profiles of the resulting analogues. The nature and position of these substituents can influence activity through electronic and steric effects. unich.itpnrjournal.com
For antimicrobial activity, the presence of electron-donating groups, such as p-hydroxy, p-dimethylamino, and m,p-dimethoxy groups on an aromatic ring attached to the benzothiazole core, has been shown to enhance activity. pnrjournal.com Conversely, electron-withdrawing groups like o-nitro, m-nitro, and o-chloro groups tend to decrease antimicrobial efficacy. pnrjournal.com However, for antifungal activity, electron-withdrawing groups such as chloro, nitro, fluoro, and bromo have been found to increase potency. nih.gov
In the context of anti-inflammatory and analgesic activities, substitutions at the 4 or 5 positions with electron-withdrawing groups like Cl, NO2, and OCH3 have been found to increase anti-inflammatory effects. jddtonline.info For antitubercular activity, nitro groups at position 5 of the benzothiazole ring, along with electron-donating substituents on an attached aromatic ring, were shown to improve efficacy. jchemrev.com
The following table summarizes the influence of various substituents on the aromatic ring on the biological activity of benzothiazole derivatives based on several studies.
| Substituent Group | Position | Effect on Biological Activity | Reference |
| Electron-donating (e.g., -OH, -OCH3) | para | Increased antibacterial activity | pnrjournal.com |
| Electron-withdrawing (e.g., -NO2, -Cl) | ortho, meta | Decreased antibacterial activity | pnrjournal.com |
| Electron-withdrawing (e.g., -Cl, -NO2, -F, -Br) | Phenyl ring | Increased antifungal activity | nih.gov |
| Halogens (e.g., -Cl, -Br, -I) and Methoxy (B1213986) (-OCH3) | Benzothiazole ring | Modulate antibacterial and antifungal activity | ijper.org |
| Nitro (-NO2) | 5 | Improved antitubercular activity | jchemrev.com |
The C-2 position of the benzothiazole ring is a common site for substitution and has a profound impact on the biological activity of the resulting derivatives. derpharmachemica.comresearchgate.netresearchgate.net Structure-activity relationship studies consistently reveal that modifying the substituent at the C-2 position can lead to significant changes in the bioactivity of the compound. derpharmachemica.comajrconline.orgresearchgate.netrjpbcs.com
For example, 2-substituted benzothiazoles have emerged as a core structure in a wide range of therapeutic applications. derpharmachemica.comresearchgate.netunich.it The introduction of different moieties at this position has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comunich.it
In the context of antimicrobial activity, the presence of a chloro group at the C-2 position has been found to elevate antifungal activity. ijper.org The substitution of the C-2 position with aryl groups is a common strategy, and the nature of the substituents on this aryl ring further modulates the activity. researchgate.net For instance, 2-(4-aminophenyl)benzothiazoles have been identified as a novel series of antiproliferative agents. unich.it
The following table illustrates how different substituents at the C-2 position can influence the biological activity of benzothiazole derivatives.
| C-2 Substituent Type | Example Biological Activity | Reference |
| Amide or ureido derivatives | Antiproliferative | unich.it |
| Hydrazones and semicarbazones | Antiproliferative | unich.it |
| Phenyl derivatives | Antiproliferative | unich.it |
| Mercapto derivatives | Antiproliferative, Anti-inflammatory | unich.itrjpbcs.com |
| Phenylsulfonamido groups | Antibacterial | ajrconline.org |
| Chloro group | Antifungal | ijper.org |
Effects of Aromatic Ring Substituents on Pharmacological Profiles
Ligand-Receptor Interaction Analysis
Understanding the interactions between benzothiazole analogues and their biological targets at a molecular level is crucial for rational drug design. Techniques like molecular docking and binding affinity prediction provide valuable insights into these interactions, guiding the optimization of lead compounds. jchr.orgijpbs.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpbs.comwjarr.com This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding affinity. ijpbs.comscielo.br For benzothiazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action and identifying key interactions with their target proteins. jchr.orgijpbs.comscielo.br
For instance, docking studies on benzothiazole derivatives targeting the Human BACE-1 protein, which is implicated in Alzheimer's disease, have identified specific interaction points within the protein's active site. ijpbs.com These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking interactions that contribute to the stability of the ligand-receptor complex. mdpi.com In one study, π-π stacking interactions between the benzene ring of a benzothiazole derivative and an aromatic amino acid residue (TRP108) of the lysozyme (B549824) receptor were found to be a predominant stabilizing force. mdpi.com
The binding affinities predicted by molecular docking can be correlated with experimentally determined biological activities (e.g., IC50 values) to develop quantitative structure-activity relationship (QSAR) models. tcmsp-e.comnih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process. tcmsp-e.com
The following table provides examples of docking scores and binding affinities for some benzothiazole derivatives against various targets, as reported in the literature.
| Compound/Derivative | Target Protein | Predicted Binding Affinity/Score | Key Interactions | Reference |
| Thiazoloquinazolinedione | Human Bace-1 (3K5F) | -6.8 (docking score) | Interactions with chains A and B | ijpbs.com |
| Benzothiazole derivative 1 | Anopheles funestus Trehalase (AfTre) | -8.7 kcal/mol | Not specified | frontiersin.orgnih.gov |
| Benzothiazole derivative 2 | Anopheles funestus Trehalase (AfTre) | -8.2 kcal/mol | Not specified | frontiersin.orgnih.gov |
| Compound 6a | VEGFR-2 kinase (2XIR) | -8.00 kcal/mol | Not specified | scielo.br |
| Compound 6d | VEGFR-2 kinase (2XIR) | -9.30 kcal/mol | Hydrogen bond with hydroxyl group | scielo.br |
These computational analyses, by providing a detailed view of ligand-receptor interactions, are an indispensable tool in the molecular design of more effective Benzo[d]thiazole-2,7-diamine analogues. mdpi.comproteobiojournal.com
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a cornerstone of de novo drug design, a computational strategy aimed at creating novel molecular structures with specific biological activities. uc.ptbiorxiv.org This approach involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target and trigger a response. uc.ptbiorxiv.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. mdpi.comnih.gov By creating a pharmacophore model, researchers can generate a template that guides the assembly of new chemical scaffolds designed to fit the target's binding site and exhibit desired bioactivity. uc.ptbiorxiv.org
The process can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is developed from the crystal structure of the target protein in complex with a ligand. mdpi.comscience.gov In ligand-based approaches, multiple active compounds are superimposed to identify common chemical features essential for their biological activity. mdpi.com Structure-based methods analyze the key interaction points between a ligand and the amino acid residues in the protein's binding pocket. science.gov
For benzothiazole derivatives, pharmacophore modeling has been instrumental in designing new bioactive agents. For instance, a pharmacophore model for anti-tubercular benzothiazole derivatives identified the presence of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor as crucial for activity against the DprE1 enzyme. rsc.orgresearchgate.net In the context of kinase inhibition, common pharmacophore features for inhibitors often include a flat hetero-aromatic ring system that fits into the adenine (B156593) binding pocket, a hydrophobic head, an imino moiety for hydrogen bonding, and a hydrophobic tail. acs.org Specifically for Janus Kinase (JAK) inhibitors, models have been built incorporating features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic cores (HC) that interact with key residues like glutamic acid and leucine (B10760876) in the kinase domain. mdpi.comnih.gov
A practical application of this strategy was the identification of "Hit15" (ZINC20464516) from the ZINC database as a potent dual kinase inhibitor of Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) using pharmacophore models derived from known inhibitors of both kinases. nih.gov This hit compound then served as the foundation for designing a novel lead molecule, demonstrating the power of pharmacophore-based virtual screening in the de novo design of benzo[d]thiazole analogues. nih.gov
Rational Design of this compound-based Bioactive Agents
Rational design leverages the understanding of a biological target's structure and its interaction with ligands to develop new, more potent, and selective bioactive agents. For the benzo[d]thiazole scaffold, including its 2,7-diamine and related 2,6-diamine analogues, this approach has led to the development of inhibitors for various therapeutic targets, particularly kinases and bacterial enzymes. nih.govacs.org
A prominent example is the design of dual inhibitors for CK2 and GSK3β, two kinases involved in the deactivation of the tumor suppressor protein PTEN. nih.gov Starting from a virtually identified hit, researchers rationally designed a series of 4,5,6,7-tetrahydrobenzo[d]thiazole analogues. nih.gov Structure-activity relationship (SAR) studies revealed that a carboxyl group at the meta-position of a phenyl ring attached to the core structure was crucial for dual kinase inhibition. The most potent compound from this series, compound 1g , demonstrated significant inhibitory activity against both CK2 and GSK3β. nih.gov In contrast, substitutions with fluoro or methoxy groups on the phenyl ring resulted in no significant activity. nih.gov
| Compound | Substituent on Phenyl Ring | IC₅₀ CK2 (μM) | IC₅₀ GSK3β (μM) |
| 1g | 3-Carboxylic acid | 1.9 | 0.67 |
| 1d | 4-Carboxylic acid | < 8 | < 8 |
| Analogues | Fluoro or Methoxy groups | No significant activity | No significant activity |
| Data derived from in vitro kinase inhibition assays. nih.gov |
The benzo[d]thiazole-2,6-diamine scaffold has also been a fruitful starting point for designing bacterial DNA gyrase B (GyrB) inhibitors. acs.org In one study, researchers replaced the central core of existing inhibitors with the benzothiazole-2,6-diamine scaffold. acs.org This modification resulted in compounds that were equipotent nanomolar inhibitors of Escherichia coli DNA gyrase and showed improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. acs.org Further structure-based optimization of 4,5,6,7-tetrahydrobenzo[d]thiazole hits, identified from a library of marine alkaloid oroidin (B1234803) analogues, led to potent nanomolar E. coli DNA gyrase inhibitors. acs.org The crystal structure of an analogue in complex with E. coli GyrB revealed the inhibitor's binding mode in the ATP-binding pocket, providing a structural basis for further optimization. acs.org
Another rational design strategy involves improving the cellular uptake of these inhibitors, which is often a challenge for Gram-negative bacteria. Researchers have designed conjugates of benzothiazole-based GyrB inhibitors with small siderophore mimics. nih.gov Siderophores are molecules synthesized by microbes to sequester iron, and bacteria have dedicated uptake channels for them. nih.gov By attaching a siderophore mimic to the benzothiazole core, the resulting conjugate can exploit these channels to enter the bacterial cell, leading to improved antibacterial activity. nih.gov
The benzo[d]thiazole scaffold has also been investigated for its potential to inhibit Trypanothione Synthetase (TryS), an essential enzyme in pathogenic trypanosomatids. nih.gov A library of compounds including 1-(benzo[d]thiazol-2-yl)-4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one derivatives was screened, identifying the benzothiazole scaffold as a primary structure for developing more potent inhibitors against these parasites. nih.gov
These examples highlight how rational, structure-based design and SAR studies are powerful tools for developing novel bioactive agents from the versatile this compound scaffold and its close analogues.
Advanced Applications in Medicinal Chemistry of Benzo D Thiazole 2,7 Diamine Analogues
Antineoplastic Investigations
Benzo[d]thiazole-2,7-diamine analogues have emerged as a significant class of compounds in the quest for novel anticancer agents. Their planar structure allows for intercalation with DNA, and the versatile substitution patterns on the benzothiazole (B30560) ring enable the fine-tuning of their biological activity.
Cytotoxicity Mechanisms in Cancer Cell Lines
The anticancer potential of benzo[d]thiazole analogues is often evaluated through their cytotoxic effects on various cancer cell lines. Research has shown that these compounds can induce cell death through multiple mechanisms. For instance, some 2-aminobenzothiazole (B30445) derivatives have been found to trigger apoptosis and arrest the cell cycle in the G2/M phase in MCF-7 breast cancer cells. nih.gov In another study, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and showed cytotoxic effects against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines, inducing a G2/M cell cycle arrest. nih.gov
The cytotoxic activity of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring. For example, the presence of a chloro group has been found to enhance the sensitivity of cancer cell lines to the drug. derpharmachemica.com Furthermore, the incorporation of other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373), has been shown to result in appreciable antiproliferative effects. nih.gov
A study on 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione and cyanothiouracil derivatives demonstrated potent effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity. ekb.eg The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9. nih.gov
Table 1: Cytotoxicity of selected Benzo[d]thiazole Analogues in Cancer Cell Lines
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Aminobenzothiazole derivatives | MCF-7 (Breast) | Apoptosis induction, G2/M cell cycle arrest | nih.gov |
| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | MCF-7 (Breast), A549 (Lung), A375 (Skin) | G2/M cell cycle arrest | nih.gov |
| 2-Aminobenzothiazole-Thiazolidinedione hybrids | HCT-116 (Colon), HEPG-2 (Liver), MCF-7 (Breast) | Potent cytotoxicity | ekb.eg |
| Benzenesulfonamide derivatives with 1,3,5-triazine (B166579) linkers | MDA-MB-468 (Breast), CCRF-CM (Leukemia) | Apoptosis induction, G0-G1 and S phase arrest | nih.gov |
Targeting Specific Oncogenic Pathways (e.g., Epidermal Growth Factor Receptor Tyrosine Kinases)
A key strategy in modern cancer therapy is the development of drugs that target specific molecular pathways essential for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established target in various cancers, and several benzo[d]thiazole analogues have been designed as potent EGFR inhibitors. nih.gov
A series of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues were synthesized and showed potent and selective inhibitory activities against EGFR. nih.gov These compounds were found to inhibit the in vitro cellular proliferation of human tumor cells that overexpress EGFR. nih.gov The design of these inhibitors often involves creating structures that can compete with ATP for binding at the catalytic domain of the EGFR tyrosine kinase. nih.gov
Research has demonstrated that modifications at the 2- and 7-positions of the thiazolo[4,5-d]pyrimidine (B1250722) core can lead to compounds with IC50 values in the nanomolar range for EGFR inhibition. researchgate.net For instance, one such compound exhibited potent and selective EGFR activity with an IC50 of 12 nM and was effective against a human ovarian adenocarcinoma cell line. researchgate.net Molecular modeling studies have further elucidated the binding modes of these compounds within the EGFR active site, confirming their potential as targeted anticancer agents. researchgate.net
Multi-target Drug Design Concepts
Recognizing that cancer is a multifactorial disease, a promising approach in drug discovery is the design of multi-target agents that can simultaneously modulate several oncogenic pathways. Thiazole-containing compounds are well-suited for this strategy due to their versatile chemical nature. nih.gov
For example, some benzothiazole derivatives have been designed to inhibit both topoisomerase IIα and EGFR, two crucial targets in cancer progression. researchgate.net This dual-targeting approach can potentially lead to enhanced efficacy and a reduced likelihood of drug resistance. Similarly, other analogues have been developed to act as dual inhibitors of EGFR and CDK-2, another key regulator of the cell cycle. acs.org
The concept of multi-target drug design also extends to combining the benzothiazole scaffold with other pharmacologically active moieties. For instance, hybrids of benzothiazole and pyrimido[2,1-b]benzothiazole have shown promise as antitumor agents by targeting EGFR. nih.gov These multi-target compounds represent a sophisticated strategy in the development of more effective cancer therapies. nih.gov
Antimicrobial Agent Development
In addition to their antineoplastic properties, this compound analogues have demonstrated significant potential as antimicrobial agents. The growing threat of antibiotic resistance has spurred the search for novel antibacterial and antifungal compounds, and the benzothiazole scaffold has proven to be a valuable starting point. derpharmachemica.com
Antibacterial Spectrum and Efficacy
Benzo[d]thiazole derivatives have exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.commdpi.com The efficacy of these compounds is often dependent on the substituents attached to the benzothiazole core. For instance, a study on benzo[d]thiazole-hydrazones revealed that analogues with electron-donating groups like -OH and -OCH3 showed increased antibacterial activity. nih.gov In contrast, some studies have shown that electron-withdrawing groups can also contribute to antibacterial potency. nih.gov
Several synthesized benzothiazole analogues have demonstrated superior or comparable activity to standard antibiotics like chloramphenicol (B1208), rifampicin, and ciprofloxacin. nih.govnih.gov For example, certain 2-arylbenzothiazole analogues showed excellent activity against Enterococcus faecalis. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov
Table 2: Antibacterial Activity of Selected Benzo[d]thiazole Analogues
| Compound Type | Bacterial Strain(s) | Efficacy (MIC/Inhibition Zone) | Reference(s) |
|---|---|---|---|
| Benzo[d]thiazole-hydrazones | Various Gram-positive and Gram-negative | Superior to chloramphenicol and rifampicin | nih.gov |
| 2-Arylbenzothiazole analogues | Enterococcus faecalis | MIC ≈ 1 µM | nih.gov |
| Benzothiazole derivatives of isatin | E. coli, P. aeruginosa | MIC = 3.1 µg/ml (E. coli), 6.2 µg/ml (P. aeruginosa) | nih.gov |
| Thiazole-quinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC range: 1–32 μg/mL | rsc.org |
Antifungal Potency and Mechanism of Action
Analogues of benzo[d]thiazole have also shown significant promise as antifungal agents. mdpi.com Studies have reported excellent antifungal efficacy against a range of fungal pathogens. mdpi.comnih.gov Similar to their antibacterial counterparts, the antifungal activity of these compounds is influenced by their chemical structure. For instance, benzo[d]thiazole-hydrazones with electron-withdrawing groups such as -Cl, -NO2, -F, and -Br were found to have enhanced antifungal activity. nih.gov
Several synthesized compounds have displayed antifungal potency comparable or superior to the standard drug ketoconazole. nih.gov The mechanism of action for the antifungal effects of benzothiazole derivatives is still under investigation but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The versatility of the benzothiazole scaffold allows for the development of compounds with a broad spectrum of antifungal activity, making them promising candidates for the treatment of fungal infections. mdpi.comrjptonline.org
Antiviral Activities and Viral Target Interactions
Neuropharmacological Applications
Analogues of this compound have emerged as significant modulators of various neurotransmitter systems, indicating their potential in treating a range of neurological and psychiatric disorders. A key area of investigation is their interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are implicated in conditions like Parkinson's disease. acs.org
One notable derivative, (-)-N6-(2-(4-(biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264), has been the subject of structural modifications to enhance its affinity and functional potency for these receptors. acs.org Studies have shown that certain analogues display high affinity for D3 receptors and moderate affinity for D2 receptors. For example, compound 9b , which features a monohydroxyl substitution on the meta position of a distal phenyl ring, was identified as a potent D2/D3 receptor agonist. acs.org Functional assays confirmed that this compound exhibited full agonist activity at both D2 and D3 receptors, with a significant increase in functional potency and selectivity for the D3 receptor compared to the parent compound. acs.org
The modulatory effects of benzothiazole derivatives also extend to the glutamatergic system. Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is known for its neuroprotective effects, which are partly attributed to its ability to inhibit glutamate (B1630785) release and act as a non-competitive inhibitor of NMDA receptors. nih.govmdpi.com This modulation of glutamatergic neurotransmission is a key mechanism in its therapeutic use for amyotrophic lateral sclerosis (ALS). nih.govmdpi.com
Furthermore, some benzothiazole derivatives have been designed as dual-target ligands, simultaneously modulating different neurotransmitter systems. For instance, novel benzothiazole derivatives have been developed as ligands for the histamine (B1213489) H3 receptor (H3R), while also exhibiting inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.gov This dual activity is being explored for its potential in treating complex neurodegenerative disorders like Alzheimer's disease. nih.gov
Table 3: Modulation of Neurotransmitter Systems by Benzo[d]thiazole Analogues
| Compound/Analogue | Target Receptor/System | Effect | Potential Application | Reference(s) |
| Compound 9b | Dopamine D2/D3 Receptors | Full Agonist | Parkinson's Disease | acs.org |
| Riluzole | Glutamate System (NMDA receptors) | Non-competitive inhibitor, inhibits glutamate release | Amyotrophic Lateral Sclerosis (ALS) | nih.govmdpi.com |
| Novel Benzothiazole Derivatives | Histamine H3 Receptor (H3R) and Acetylcholinesterase (AChE) | H3R ligand and AChE inhibitor | Alzheimer's Disease | nih.gov |
The benzothiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. rjptonline.org Derivatives of benzo[d]thiazole have shown significant potential in preclinical seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. rjptonline.org
A key mechanism underlying the anticonvulsant activity of these compounds is their interaction with the GABAergic system. wjarr.comscholarsresearchlibrary.com Specifically, they are thought to inhibit the enzyme γ-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA. wjarr.com By inhibiting GABA-AT, these derivatives can increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure susceptibility. wjarr.com Molecular docking studies have supported this, showing that benzothiazole derivatives can bind effectively to the active site of the GABA-AT enzyme. wjarr.comderpharmachemica.com
In addition to GABA-AT, other targets have been implicated in the anticonvulsant effects of benzothiazole analogues. These include voltage-gated calcium channels (VGCCs) and NMDA receptors. acs.org Docking analyses of active compounds have indicated binding interactions with these receptors, suggesting a multi-target mechanism of action for some derivatives. acs.org
Structure-activity relationship studies have identified key structural features for anticonvulsant activity. For example, the presence of an N-C=O moiety is considered an important pharmacophoric requirement. derpharmachemica.com Furthermore, substitutions at various positions on the benzothiazole ring can influence potency. Halogen substituents and methoxy (B1213986) groups at specific positions have been shown to enhance anticonvulsant properties. rjptonline.org
Several synthesized benzothiazole derivatives have demonstrated potent anticonvulsant activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine. rjptonline.org For instance, certain 3-[2-(substitutedbenzylidene)hydrazinyl]-N-(substituted benzo[d]thiazol-2-yl)-propanamides have shown significant protection in both MES and scPTZ seizure models. rjptonline.org
Table 4: Anticonvulsant Properties and Receptor Interactions of Benzo[d]thiazole Analogues
| Compound/Derivative Class | Proposed Mechanism/Target | Seizure Model(s) | Reference(s) |
| Benzothiazole urea (B33335) derivatives | GABA-AT inhibition | In silico | derpharmachemica.com |
| 3-[2-(substitutedbenzylidene)hydrazinyl]-N-(substituted benzo[d]thiazol-2-yl)-propanamides | Not specified | MES, scPTZ | rjptonline.org |
| Benzothiazoles with 1,3,4-oxadiazole moiety | VGCC and NMDA receptor binding | In silico | acs.org |
| 6-substituted 2-aminobenzothiazole derivatives | GABA-A receptor binding | In silico | scholarsresearchlibrary.comjddtonline.info |
This compound analogues represent a promising class of compounds for the development of neuroprotective therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com Their therapeutic potential stems from their ability to target multiple pathological mechanisms involved in these complex disorders. nih.gov
In the context of Alzheimer's disease, a key focus is the inhibition of amyloid-beta (Aβ) aggregation and the associated neurotoxicity. mdpi.com The benzothiazole scaffold has a strong affinity for amyloid fibrils and can interfere with the formation of Aβ plaques. For example, certain benzothiazol-based 1,3,4-oxadiazole derivatives have demonstrated significant neuroprotective effects against Aβ-induced toxicity in cell-based assays.
Another important strategy for Alzheimer's treatment is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), to enhance cholinergic neurotransmission. nih.govmdpi.com Some benzothiazole derivatives have been designed as multi-target-directed ligands (MTDLs) that inhibit both AChE and other relevant targets like histamine H3 receptors or monoamine oxidase (MAO). nih.govmdpi.com
For Parkinson's disease and other neurodegenerative conditions, the neuroprotective effects of benzothiazole derivatives are often linked to their antioxidant properties and their ability to counteract excitotoxicity. acs.org Riluzole, a well-known benzothiazole derivative, exerts neuroprotection by blocking voltage-gated sodium channels and inhibiting glutamate release. nih.govmdpi.com Furthermore, amidine and thiourea (B124793) derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole have shown the ability to attenuate neuronal injury in in vitro models of ischemia and possess direct ROS scavenging activity. acs.org
Table 5: Neuroprotective Strategies of Benzo[d]thiazole Analogues
| Disease Context | Therapeutic Strategy | Specific Target/Mechanism | Compound Class/Example | Reference(s) |
| Alzheimer's Disease | Anti-amyloid aggregation | Inhibition of Aβ aggregation | Benzothiazol-based 1,3,4-oxadiazole derivatives | |
| Alzheimer's Disease | Cholinesterase inhibition | Acetylcholinesterase (AChE) inhibition | Benzothiazole-isothiourea derivatives | mdpi.com |
| Alzheimer's Disease | Multi-target approach | AChE, Histamine H3, and MAO inhibition | Novel benzothiazole derivatives | nih.gov |
| General Neuroprotection | Antioxidant/Anti-excitotoxicity | ROS scavenging, inhibition of glutamate release | Amidine and thiourea derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, Riluzole | nih.govmdpi.comacs.org |
The sigma (σ) receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins that have emerged as important targets for the development of therapeutics for neuropsychiatric disorders. wikipedia.orgnih.gov Several benzothiazole derivatives have been identified as ligands for these receptors, exhibiting either agonist or antagonist activity.
Sigma-1 receptor agonists have shown potential in producing antidepressant-like effects and have been investigated for their neuroprotective properties. nih.gov Conversely, sigma-1 receptor antagonists are being explored for their potential in treating conditions like neuropathic pain. mdpi.com
One notable benzothiazole derivative, CM156 (3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione), has been identified as a sigma receptor antagonist. wikipedia.orgnih.gov While many sigma receptor ligands also interact with other receptors, the development of selective ligands is a key focus of research. wikipedia.org For instance, S1RA (E-52862) is a selective σ1 receptor antagonist that has advanced in clinical studies. wikipedia.org
The function of sigma receptors is complex and not fully understood, but they are known to modulate various cellular processes, including ion channel function and intracellular calcium signaling. wikipedia.org The interaction of benzothiazole derivatives with these receptors can therefore have a wide range of neuropharmacological effects. It is important to note that some compounds initially identified as selective sigma receptor ligands have been found to have off-target effects, such as inhibiting Kv2.1 potassium channels, independent of their sigma receptor activity. oncotarget.com
The development of benzothiazole-based sigma receptor ligands is an active area of research, with the aim of creating more selective and effective drugs for a variety of central nervous system disorders.
Table 6: Sigma Receptor Activity of Selected Benzothiazole Analogues
| Compound | Receptor Subtype(s) | Activity | Potential Therapeutic Area | Reference(s) |
| CM156 | Sigma-1, Sigma-2 | Antagonist | Not Specified | wikipedia.orgnih.gov |
| S1RA (E-52862) | Sigma-1 (selective) | Antagonist | Neuropathic Pain | wikipedia.org |
Neuroprotective Strategies for Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)
Anti-inflammatory and Analgesic Properties
Derivatives of the benzothiazole nucleus are recognized for their significant potential as anti-inflammatory and analgesic agents. banglajol.infomdpi.com Research has shown that these compounds can effectively mitigate inflammatory responses and alleviate pain, often by targeting key enzymes in the inflammatory cascade such as cyclooxygenase (COX). banglajol.infomdpi.com
A variety of structural modifications to the benzothiazole scaffold have been explored to enhance these properties. For instance, the synthesis of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has yielded compounds with potent in vivo anti-inflammatory and analgesic effects. acs.org In one study, compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema, with 17c showing inhibition of 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. acs.org These compounds also exhibited noteworthy analgesic activity, comparable to the standard drug celecoxib. acs.org
The introduction of other heterocyclic rings, such as pyrazole, oxadiazole, and triazole, to the benzothiazole core has also proven to be a successful strategy. mdpi.com For example, a BTA-isatin conjugate molecule (24 ) and 6-fluorobenzothiazole-pyrazole conjugated moieties (25 and 26 ) have shown good anti-inflammatory action. mdpi.com Furthermore, click-synthesized bis-heterocycles containing 2-mercaptobenzothiazole (B37678) and 1,2,3-triazoles have exhibited strong anti-inflammatory effects, with one compound (27 ) showing potent and selective inhibition of COX-2. mdpi.com
Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the anti-inflammatory and analgesic efficacy of these analogues. The presence of electron-releasing groups, such as a methoxy group (OCH₃), on the benzothiazole ring has been associated with beneficial effects on inflammation and pain. mdpi.com Similarly, the presence of bromo substituents and an oxadiazole ring has been shown to enhance these activities. mdpi.com In a series of benzothiazole-benzamide derivatives, compounds 3 and 4 were found to be highly potent analgesics. nih.gov
The table below summarizes the anti-inflammatory and analgesic activities of selected benzothiazole analogues.
| Compound ID | Modification | Assay | Activity | Reference |
| 4a | Sulfonamide derivative | In vitro anti-inflammatory | Potent activity | nih.gov |
| 17c | Benzenesulphonamide & Carboxamide | Carrageenan-induced rat paw edema | 72-80% inhibition | acs.org |
| 17i | Benzenesulphonamide & Carboxamide | Carrageenan-induced rat paw edema | 64-78% inhibition | acs.org |
| G10 | Benzo[d]thiazol-2-amine derivative | Carrageenan-induced rat paw edema | Highest anti-inflammatory response | mdpi.com |
| G11 | Benzo[d]thiazol-2-amine derivative | Hot plate method | Highest analgesic action | mdpi.com |
| 3c | Thiazole (B1198619) substituted benzothiazole | Anti-inflammatory & Analgesic | Most active compound | nih.gov |
| 3 | Benzothiazole-benzamide | Thermal stimulus (analgesic) | Highly potent (p < 0.001) | nih.gov |
| 4 | Benzothiazole-benzamide | Thermal stimulus (analgesic) | Highly potent (p < 0.001) | nih.gov |
Antidiabetic Therapeutic Potential
The benzothiazole scaffold has emerged as a promising framework for the development of novel antidiabetic agents. nih.gov Analogues of this structure have been shown to exert their effects through various mechanisms, most notably through the inhibition of key digestive enzymes such as α-glucosidase and α-amylase, and by interacting with receptors like peroxisome proliferator-activated receptor-gamma (PPARγ). banglajol.infoacs.org
Inhibition of α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. banglajol.info Several studies have reported the synthesis of benzothiazole derivatives with potent inhibitory activity against these enzymes. For example, a series of benzothiazole-based oxadiazole derivatives exhibited significant α-glucosidase inhibition, with IC₅₀ values ranging from 0.5 to 30.90 μM, which is substantially more potent than the standard drug acarbose (B1664774) (IC₅₀ = 866.30 μM). banglajol.info Similarly, novel benzothiazole-triazole derivatives have shown superior α-glucosidase inhibitory activity, with IC₅₀ values between 20.7 and 61.1 μM.
PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, and it is the target of the thiazolidinedione (TZD) class of antidiabetic drugs. acs.org Research has shown that certain 2-aminobenzothiazole derivatives linked to isothioureas and guanidines exhibit a high affinity for PPARγ. acs.org For instance, compounds methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) demonstrated significant glucose-lowering effects and improved lipid profiles in a rat model of type 2 diabetes. acs.org
Furthermore, some benzothiazole derivatives have been shown to increase glucose uptake in muscle cells through the activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), another important target for antidiabetic drugs. mdpi.com Compound 34 , 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, was found to augment the rate of glucose uptake and activate AMPK. mdpi.com
The table below presents the antidiabetic activity of selected benzothiazole analogues.
| Compound ID | Target/Mechanism | Activity (IC₅₀) | Standard Drug (IC₅₀) | Reference |
| Oxadiazole Derivatives (1-23) | α-Glucosidase Inhibition | 0.5 ± 0.01 - 30.90 ± 0.70 μM | Acarbose (866.30 ± 3.20 μM) | banglajol.info |
| Triazole Derivatives (6a-6s) | α-Glucosidase Inhibition | 20.7 - 61.1 μM | Acarbose (817.38 μM) | |
| Thiazolidinone Derivatives (4, 5) | α-Amylase & α-Glucosidase Inhibition | Excellent activity | Acarbose | researchgate.net |
| 3b | PPARγ Agonist | Significant glucose reduction | Pioglitazone | acs.org |
| 4y | PPARγ Agonist | Significant glucose reduction | Pioglitazone | acs.org |
| 34 | AMPK Activation | 2.5-fold increase in glucose uptake | - | mdpi.com |
Other Pharmacological Activities (e.g., Antileishmanial, Antimalarial, Enzyme Inhibitors)
Beyond their anti-inflammatory, analgesic, and antidiabetic properties, benzothiazole analogues have demonstrated a broad spectrum of other pharmacological activities, including antileishmanial, antimalarial, and various enzyme inhibitory effects.
Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. Several benzothiazole derivatives have shown promising antileishmanial activity. nih.gov For instance, a series of synthesized benzothiazole derivatives displayed in vitro activity against Leishmania, with compounds 2 , 3 , and 5 being the most active, with IC₅₀ values of 18.32 ± 0.18 μM, 21.87 ± 0.43 μM, and 19.72 ± 0.32 μM, respectively. Another study on 6-nitro- and 6-amino-benzothiazoles found that five compounds exhibited potent antileishmanial activity with IC₅₀ values below 10 μM against the intracellular amastigote form of Leishmania infantum. asm.org
Antimalarial Activity: With the rise of drug-resistant malaria parasites, there is a continuous need for new antimalarial agents. Benzothiazole derivatives have emerged as a promising class of compounds in this area. banglajol.infonih.gov A series of conjugated benzothiazole hydrazones were found to be active against Plasmodium falciparum in vitro and a multi-drug resistant strain of P. yoelii in vivo. nih.gov Compound 5f from this series was identified as a lead molecule. nih.gov In another study, 2,6-substituted benzothiazole derivatives were synthesized, with compounds 3b and 4 showing potent anti-plasmodial activity against P. falciparum. banglajol.info
Enzyme Inhibitors: Benzothiazole analogues have been identified as inhibitors of a wide range of enzymes, highlighting their potential in treating various diseases.
Monoamine Oxidase (MAO) Inhibitors: Novel benzothiazole-hydrazone derivatives have been synthesized as selective inhibitors of human MAO-B, an enzyme implicated in neurodegenerative diseases. Compound 3e was the most active in its series with an IC₅₀ value of 0.060 μM. mdpi.com Another study identified compound 4f as a potent dual inhibitor of acetylcholinesterase (AChE) and MAO-B, with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively, suggesting its potential for Alzheimer's disease treatment. rsc.org
Carbonic Anhydrase (CA) Inhibitors: Thirteen novel benzothiazole derivatives incorporating amino acids showed good in vitro inhibitory properties against human carbonic anhydrase isoforms hCA I, hCA II, hCA V, and hCA XIII, with inhibition constants in the micromolar range. nih.gov
DNA Gyrase Inhibitors: The replacement of a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold with a planar benzothiazole-2,6-diamine moiety in a series of inhibitors led to potent DNA gyrase B (GyrB) inhibitors. The most potent derivative, 8d , displayed an IC₅₀ of 38 nM. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A high-throughput screening identified benzothiazole analogue 3 as a potent FAAH inhibitor. Further optimization led to compound 16j as the most potent in its series. acs.org
Dihydropteroate Synthase (DHPS) Inhibitors: New derivatives of benzothiazole have been evaluated for their ability to inhibit the DHPS enzyme, a target for antibacterial agents. Compounds 16a-c , bearing a pyrazolone (B3327878) ring, showed IC₅₀ values comparable to the standard drug sulfadiazine, with compound 16b being the most active (IC₅₀ = 7.85 μg/mL). mdpi.com
The table below summarizes other pharmacological activities of selected benzothiazole analogues.
| Compound ID | Pharmacological Activity | Target Enzyme/Organism | Activity (IC₅₀) | Reference |
| 2 | Antileishmanial | Leishmania spp. | 18.32 ± 0.18 μM | researchgate.net |
| 5f | Antimalarial | Plasmodium falciparum | Most active iron chelator | nih.gov |
| 3b | Anti-plasmodial | Plasmodium falciparum | Potent activity | banglajol.info |
| 3e | MAO-B Inhibitor | hMAO-B | 0.060 μM | mdpi.com |
| 4f | AChE/MAO-B Inhibitor | AChE / MAO-B | 23.4 nM / 40.3 nM | rsc.org |
| 8d | DNA Gyrase B Inhibitor | E. coli DNA Gyrase B | 38 nM | nih.gov |
| 16j | FAAH Inhibitor | Fatty Acid Amide Hydrolase | Most potent in series | acs.org |
| 16b | DHPS Inhibitor | Dihydropteroate Synthase | 7.85 μg/mL | mdpi.com |
Materials Science and Advanced Analytical Applications of Benzo D Thiazole 2,7 Diamine Analogues
Fluorescent Probe Development
Benzo[d]thiazole derivatives are widely utilized in the design of fluorescent probes for the detection and imaging of various analytes in biological systems. mdpi.comacs.org Their utility stems from several key photophysical phenomena that can be modulated by the presence of specific target molecules.
Excitation-State Intramolecular Proton Transfer (ESIPT) Phenomena
A significant characteristic of certain benzo[d]thiazole derivatives, particularly those with a hydroxyl group positioned ortho to the thiazole (B1198619) ring, is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). cyu.fr Upon photoexcitation, a proton is transferred from the donor group (e.g., -OH) to an acceptor site within the same molecule, typically the nitrogen atom of the thiazole ring. cyu.frnih.gov This process leads to the formation of a transient tautomer, which is structurally distinct from the ground-state molecule. cyu.fr
The ESIPT phenomenon results in a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. cyu.fr This significant separation between excitation and emission spectra is highly advantageous for fluorescent probes as it minimizes self-absorption and background interference, thereby enhancing detection sensitivity. The ESIPT process can be influenced by the molecular structure and the surrounding environment, such as solvent polarity. cyu.frrsc.org For instance, in some 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) derivatives, the ESIPT process is enhanced with increasing solvent polarity. rsc.org
Aggregation-Induced Emission (AIE) Characteristics
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in an aggregated state. mdpi.com In contrast, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior: they are weakly fluorescent in dilute solutions but become highly emissive upon aggregation. mdpi.commdpi.com This property is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com
Several benzo[d]thiazole-based probes have been designed to exhibit AIE characteristics. mdpi.comnih.govrsc.org For example, some probes show a significant increase in fluorescence intensity in mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and water, where the addition of a poor solvent (water) induces aggregation. nih.govrsc.org The combination of AIE and ESIPT properties in a single molecule can lead to probes with unique and highly desirable characteristics, such as large Stokes shifts and high emission in the aggregated state. sioc-journal.cn
Detection of Specific Analytes (e.g., Reactive Oxygen Species, Biothiols)
The versatile scaffold of benzo[d]thiazole allows for the incorporation of specific recognition sites, enabling the design of fluorescent probes for a wide array of analytes.
Reactive Oxygen Species (ROS): Probes for ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), have been developed using benzo[d]thiazole derivatives. mdpi.comrsc.orgnih.gov For instance, a probe for H₂O₂ was designed by introducing an aryl boric acid ester unit into a benzothiazole (B30560) derivative. mdpi.com The presence of H₂O₂ triggers an oxidative cleavage of the boronate ester, releasing the fluorescent benzothiazole core and resulting in a "turn-on" fluorescence signal. mdpi.comcam.ac.uk Similarly, probes for peroxynitrite have been developed that exhibit a significant fluorescence enhancement upon reaction with the analyte. rsc.orgnih.gov These probes have shown high selectivity and sensitivity, with detection limits in the nanomolar range. rsc.orgnih.gov
Biothiols: Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are crucial for various physiological processes. rsc.org Fluorescent probes based on benzo[d]thiazole have been engineered to detect these molecules. rsc.orgmdpi.comnih.gov A common strategy involves attaching a recognition moiety, such as a 2,4-dinitrobenzenesulfonate (B1228243) group, to the benzothiazole fluorophore. mdpi.comnih.gov In the presence of biothiols, this group is cleaved, inhibiting a photoinduced electron transfer (PET) process and leading to a significant increase in fluorescence. mdpi.com Another approach utilizes the reaction between an acrylate-functionalized probe and cysteine, which triggers a cascade of reactions that release the fluorescent benzothiazole derivative. rsc.orgresearchgate.netmdpi.com
The table below summarizes the performance of several benzo[d]thiazole-based fluorescent probes for specific analytes.
| Probe Name/Derivative | Target Analyte | Detection Limit | Fluorescence Change | Reference |
| Probe BT-BO | Hydrogen Peroxide (H₂O₂) | 0.93 µM | Turn-on | mdpi.com |
| BS1 | Peroxynitrite (ONOO⁻) | 12.8 nM | Turn-on | rsc.orgnih.gov |
| BS2 | Peroxynitrite (ONOO⁻) | 25.2 nM | Turn-on | rsc.orgnih.gov |
| Probe 1 | Biothiols (Cys) | 0.12 µM | Turn-on | mdpi.com |
| BT-AC | Cysteine (Cys) | 32.6 nM | Turn-on | rsc.orgresearchgate.net |
In Vitro and In Vivo Bioimaging Methodologies
A key application of these fluorescent probes is in the visualization of analytes within living systems. cornell.edu The low cytotoxicity and cell membrane permeability of many benzo[d]thiazole derivatives make them suitable for bioimaging. mdpi.commdpi.com
In Vitro Bioimaging: These probes have been successfully used for imaging in various cell lines. For example, probes have been employed to monitor both exogenous and endogenous H₂O₂ in A549 and HepG2 cells. mdpi.com Similarly, probes have been used to visualize biothiols in A549 cells and to image peroxynitrite in HepG2 cells. rsc.orgnih.govmdpi.com Confocal fluorescence microscopy is a common technique used to observe the fluorescence changes within cells, providing spatial information about the distribution of the target analyte. mdpi.com
In Vivo Bioimaging: The application of these probes extends to whole organisms. For instance, benzo[d]thiazole-based probes have been used for fluorescent imaging of cysteine in zebrafish. rsc.orgresearchgate.net Zebrafish are a popular model organism for in vivo studies due to their optical transparency in the embryonic and larval stages. mdpi.com Probes have also been developed for imaging nitroxyl (B88944) (HNO) in zebrafish, demonstrating the potential of these compounds for studying physiological processes in living animals. mdpi.com
Functional Materials for Optoelectronics
The favorable electronic and photophysical properties of benzo[d]thiazole derivatives also make them promising materials for optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). africaresearchconnects.comafricaresearchconnects.com
Organic Light-Emitting Diodes (OLEDs) Componentry
OLEDs are solid-state lighting devices that utilize organic compounds as the emissive layer. africaresearchconnects.comafricaresearchconnects.com The performance of an OLED is highly dependent on the properties of the organic materials used. Benzo[d]thiazole derivatives have been investigated for their potential as emitters, as well as components in charge transport layers. africaresearchconnects.comafricaresearchconnects.comresearchgate.netgoogle.com
Theoretical and experimental studies have shown that the electronic and optical properties of benzo[d]thiazole derivatives can be tuned by modifying their molecular structure. africaresearchconnects.comafricaresearchconnects.com For example, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge injection and transport properties, as well as the emission color. africaresearchconnects.com Research has indicated that these derivatives can emit light in the bluish-white or red regions of the spectrum, which is crucial for developing full-color displays. africaresearchconnects.com The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) unit, a related structure, can improve the electronic properties of the resulting materials. researchgate.net Furthermore, some benzothiadiazole derivatives have demonstrated high external quantum efficiencies (EQEs) in OLED devices, exceeding the theoretical limit for traditional fluorescent materials, suggesting the contribution of triplet excitons through processes like thermally activated delayed fluorescence (TADF) or hybridized local and charge-transfer (HLCT) states.
The table below highlights the performance of some OLEDs incorporating benzothiadiazole derivatives.
| Emitter | Host | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |
| BTDF-TTPA | CBP | 5.75 | Deep-Red | (0.70, 0.30) | |
| BTDF-TtTPA | CBP | 5.75 | Deep-Red | (0.71, 0.29) | |
| BTDF-TtTPA (non-doped) | - | 1.44 | Near-Infrared | (0.71, 0.29) |
Organic Field-Effect Transistors (OFETs) Applications
Analogues of benzo[d]thiazole-2,7-diamine are integral to the advancement of organic field-effect transistors (OFETs), a key component in the future of flexible and transparent electronics. The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Derivatives of 2-phenylbenzothiazole (B1203474) (pbt) and 2,1,3-benzothiadiazole (BTD) serve as crucial building blocks for these semiconductors. mdpi.com The incorporation of these structures into the active layers of OFETs has been shown to enhance electron mobility, leading to high-performance n-type transistors.
Researchers have synthesized small molecules based on benzodithiophene (BDT) and benzothiadiazole (BT) for use in solution-processed OFETs. rsc.org The strategic design of these molecules, sometimes featuring a two-dimensional structure with conjugated thiophene (B33073) side-chains, aims to promote uniform film formation and efficient intermolecular π-π stacking. rsc.org This structural organization is critical for facilitating charge transport through the semiconductor. For instance, a 2D small molecule, DRTBTTBDTT, demonstrated a relatively high hole mobility, a crucial parameter for device performance. rsc.org
| Molecule | Device Type | Key Feature | Reported Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| DRTBTTBDTT | Solution-processed OFET | 2D structure with conjugated thiophene side-chain | 0.016 | rsc.org |
| DNTT-based OFET | Evaporated thin-film OFET | Highly π-extended heteroarene structure | 2.9 | acs.org |
| DNSS-based OFET | Evaporated thin-film OFET | Highly π-extended heteroarene structure | 1.9 | acs.org |
The development of highly π-extended heteroarenes, such as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), represents another successful strategy. acs.org OFETs fabricated with evaporated thin films of DNTT have exhibited excellent field-effect characteristics, demonstrating the potential of these materials in high-performance electronics. acs.org The continuous design and synthesis of new organic semiconductors based on fused thiophene structures, like dithieno[3,2-b:2',3'-d]thiophene (DTT), remain a key area of research for achieving even higher field-effect performance and environmental stability. acs.org
Organic Solar Cells and Photovoltaic Applications
In the realm of renewable energy, benzo[d]thiazole analogues are pivotal in the development of organic solar cells (OSCs). nih.gov Their strong electron-accepting properties make them ideal components in the photoactive layer of these devices. nih.gov Specifically, derivatives of benzo[d]thiazole (BTz) and the related 2,1,3-benzothiadiazole (BTD) are widely used to construct donor-acceptor (D-A) conjugated polymers, which are the workhorses of modern OSCs. nih.gov These materials are prized for their ability to promote efficient charge separation and transport, which are essential for high power conversion efficiency (PCE). nih.gov
A notable strategy involves copolymerizing benzo[d]thiazole acceptor units with benzo[1,2-b:4,5-b']dithiophene (BDT) donor units. nih.gov By fine-tuning the chemical structure, for example by introducing fluorine atoms to the BTz unit or modifying the side chains on the BDT unit, researchers can lower the material's energy levels and enhance its molecular aggregation properties. nih.gov This molecular engineering has led to significant breakthroughs. For instance, a wide bandgap polymer, PF-BTz, when blended with a non-fullerene acceptor (L8-BO), achieved a high PCE of 18.57%. nih.gov This efficiency was further boosted to an impressive 19.54% in a ternary blend system, ranking among the highest reported values for OSCs. nih.gov
| Polymer | Acceptor | PCE (%) | Key Feature | Reference |
|---|---|---|---|---|
| PF-BTz | L8-BO | 18.57 | Fluorinated benzo[d]thiazole unit | nih.gov |
| PF-BTz (Ternary) | L8-BO, PM6 | 19.54 | Ternary blend with guest donor | nih.gov |
| P1 (TzBT-based) | PC₇₁BM | 6.13 | Thiazole-fused benzothiadiazole acceptor | rsc.org |
The versatility of the thiazole-containing heterocycle is further demonstrated by the use of thiazole-fused benzothiadiazole (TzBT) as a potent acceptor unit. rsc.org Polymers incorporating TzBT exhibit lowered lowest unoccupied molecular orbital (LUMO) energy levels, which is beneficial for achieving high open-circuit voltages in OSCs. rsc.org A device based on one such polymer, P1, blended with a fullerene acceptor, reached a PCE of 6.13%, showcasing the promise of this class of materials. rsc.org
Electrochromic Device Integration
The ability of certain materials to change color in response to an electrical stimulus—a property known as electrochromism—is being harnessed for applications like smart windows, displays, and sensors. Analogues of this compound are emerging as promising candidates for these electrochromic devices. nih.govacs.org Specifically, polymers and oligomers derived from the acylation of benzo[c] nih.govresearchgate.netthiadiazole-4,7-diamine have been synthesized and their electrochromic properties investigated. nih.govacs.org When deposited as thin films, these materials exhibit reversible color changes upon electrochemical switching. nih.govacs.org
Dual-functional devices that combine both electrochromic (light absorption) and electrofluorochromic (light emission) switching have been fabricated using benzothiadiazole-arylamine compounds. rsc.orgresearchgate.net These devices, constructed as all-in-one sandwich structures, can switch from a colored, non-emissive state to a bleached, emissive state. This dual response is achieved by modulating the redox state of the anodic benzothiadiazole component and a viologen-based cathodic component. rsc.orgresearchgate.net
| Anodic Component | Color Change | Contrast (NIR/Vis) | Switching Time | Reference |
|---|---|---|---|---|
| CS03 | Pink-to-dark | Up to 36% / 75% | Seconds | researchgate.net |
| EP02 | Orange-to-dark | - | Fractions of a second to several seconds | researchgate.net |
These devices demonstrate interesting vis-NIR electrochromism, with color switching from pink or orange to a deep dark color. researchgate.net The contrast ratios can be significant, reaching up to 36% in the near-infrared (NIR) and 75% in the visible range, with switching times varying from fractions of a second to several seconds. researchgate.net The results highlight the potential of these benzo[d]thiazole analogues for creating advanced, dynamically-responsive optical systems. nih.govacs.org
Role as Precursors in Polymer Chemistry and Advanced Materials Synthesis
This compound and its close chemical relatives are foundational molecules, serving as precursors for a wide array of functional polymers and advanced materials. researchgate.net Their diamine functionality allows them to be readily incorporated into polymer backbones through polycondensation reactions. For example, 2,5-diamino-1,4-benzenedithiol dihydrochloride (B599025) is a key monomer used in the direct polycondensation with dicarboxylic acids to synthesize high-molecular-weight poly(benzothiazole)s, a class of thermally stable polymers. researchgate.net
Similarly, 2,1,3-benzothiadiazole-4,5-diamine (B177581) serves as a crucial starting material for creating monomers used in high-performance polymers for organic electronics. It can be converted into brominated derivatives like 4,7-dibromo-2,1,3-benzothiadiazole, which is a key building block for well-known low-bandgap polymers such as PCDTBT and PCPDTBT, materials that have been instrumental in advancing the efficiency of organic solar cells. The synthesis of more complex, fused heterocyclic systems also often starts from diamine precursors. Acylation of benzo[c] nih.govresearchgate.netthiadiazole-4,7-diamine, for instance, is the initial step in a process that leads to dithiazolobenzo[1,2-c] nih.govresearchgate.netthiadiazoles, which can be electropolymerized to form functional films. nih.govacs.org
The versatility of these precursors extends to the synthesis of star-shaped molecules, a unique materials architecture. rsc.org Using coupling reactions like the Horner-Wadsworth-Emmons reaction, a trialdehyde core can be reacted with a phosphonate (B1237965) ester containing a benzo[d]thiazole unit to create complex, three-dimensional structures. rsc.org These star-shaped molecules are being explored as donor components in solution-processed organic solar cells, where their unique geometry can influence film morphology and device performance. rsc.org
Computational and Theoretical Studies on Benzo D Thiazole 2,7 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and properties of benzothiazole (B30560) derivatives, providing a detailed picture of their chemical nature.
Density Functional Theory (DFT) has become a prevalent method for studying the molecular structure and properties of benzothiazole derivatives due to its balance of accuracy and computational cost. researchgate.netmdpi.commjcce.org.mk Studies on related compounds have utilized DFT to determine relationships between molecular structure and various properties, such as corrosion inhibition and biological activity. mjcce.org.mkbohrium.com
For Benzo[d]thiazole-2,7-diamine (referred to as BTDA7 in some studies) and its tautomers, DFT calculations, particularly using the B3LYP functional, have been performed to determine optimized geometries, relative energies, and thermodynamic properties in the gas phase at 298.15K. jetir.org These calculations are crucial for understanding the molecule's stability and preferred structure. jetir.org The analysis of global and local reactivity descriptors derived from DFT helps in predicting the relative stability and reactivity of different molecular forms. grafiati.com Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which identify potential sites for electrophilic and nucleophilic attack, offering insights into intermolecular interactions. scirp.orgacs.org
The Hartree-Fock (HF) method, an ab initio approach, is also utilized in the computational analysis of benzothiazole systems. researchgate.netmdpi.com It provides a foundational level of theory for understanding electronic structure. grafiati.com In a comparative study involving this compound and its imine tautomer, both HF and DFT methods were used to calculate their properties. jetir.org Generally, while bond angles calculated by DFT and HF methods are consistent, bond lengths calculated by the HF method are often found to be slightly shorter than those obtained by DFT. researchgate.net Comparative studies often indicate that DFT methods like B3LYP are superior to the scaled HF approach for predicting properties such as vibrational frequencies. researchgate.netmdpi.com
This compound can exist in different tautomeric forms, primarily the amine form (this compound) and the imine form (2,3-dihydro-2-iminobenzo[d]thiazol-7-amine). jetir.org Computational studies are essential for determining the relative stability of these tautomers. mdpi.com
A study using both DFT and HF methods calculated the thermodynamic and relative energy properties of the amine (BTDA7) and imine (IBTA7) tautomers. jetir.org The results indicated that in the gas phase, the imine tautomer is more stable than the amine tautomer. jetir.org The imine form was found to be a better electrophile, while the amine form acts as a good nucleophile. jetir.org
| Property | Tautomer | HF/6-31G(d) | B3LYP/6-31G(d) |
|---|---|---|---|
| Total Energy (Hartree) | Amine (BTDA7) | -775.298 | -780.038 |
| Imine (IBTA7) | -775.311 | -780.046 | |
| Relative Energy (kcal/mol) | Amine (BTDA7) | 8.15 | 5.02 |
| Imine (IBTA7) | 0.00 | 0.00 | |
| Dipole Moment (Debye) | Amine (BTDA7) | 3.58 | 3.22 |
| Imine (IBTA7) | 5.52 | 4.97 |
Data sourced from a computational study on 2-amino-1,3-benzothiazole tautomers. jetir.org
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. jetir.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov
For this compound and its imine tautomer, the HOMO and LUMO energies have been calculated. jetir.org The molecule with a higher HOMO energy value has a greater tendency to donate electrons. jetir.org This analysis helps in understanding the charge transfer characteristics within the molecule. scirp.org
| Tautomer | Method | EHOMO | ELUMO | Energy Gap (ΔE) |
|---|---|---|---|---|
| Amine (BTDA7) | HF/6-31G(d) | -8.21 | 1.75 | 9.96 |
| B3LYP/6-31G(d) | -5.32 | -0.78 | 4.54 | |
| Imine (IBTA7) | HF/6-31G(d) | -8.66 | 1.54 | 10.20 |
| B3LYP/6-31G(d) | -5.71 | -1.25 | 4.46 |
Data sourced from a computational study on 2-amino-1,3-benzothiazole tautomers. jetir.org
Analysis of Tautomeric Forms and Energetics
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mun.ca This technique is particularly valuable for conformational analysis, as it can identify the low-energy, probable conformations of a molecule in various environments, which is crucial for understanding its biological activity and binding behavior. mun.ca For molecules related to benzothiazole, MD simulations have been used to study the stability of ligand-protein complexes, providing insights into binding interactions. biointerfaceresearch.comresearchgate.netnih.gov By simulating the molecule's behavior over nanoseconds, researchers can observe conformational changes and the stability of interactions with biological targets like enzymes. nih.gov While MD simulations are a powerful tool for studying the conformational landscape of flexible molecules, specific MD studies focusing on the conformational analysis of this compound were not prominently found in the reviewed literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies. researchgate.net For the synthesis of heterocyclic compounds like benzothiazoles, various reaction pathways can be proposed. nih.govmdpi.com Computational modeling can help determine the most plausible mechanism by calculating the free energy profile of each proposed route. nih.gov For instance, in reactions involving tautomers, computational analysis can clarify which form is the reactive species. nih.gov Although synthetic routes for benzothiazole derivatives are well-documented, detailed computational studies elucidating the specific reaction mechanisms for the formation of this compound are not extensively covered in the available literature. Such studies would involve calculating the energetics of intermediates and transition states, for example, in the cyclization step that forms the thiazole (B1198619) ring.
Concluding Remarks and Future Research Trajectories for Benzo D Thiazole 2,7 Diamine
Current Limitations and Challenges in Benzo[d]thiazole-2,7-diamine Research
Despite the potential of the benzothiazole (B30560) scaffold, research and development involving this compound face several hurdles. A primary challenge lies in its synthesis. The preparation of substituted benzothiazoles, in general, can be fraught with difficulties such as low product yields, the need for harsh reaction conditions like elevated temperatures, and extended reaction times. mdpi.com Specifically, the synthesis of multi-substituted benzothiazoles, such as a diamine derivative, can be complex. The presence of multiple functional groups can lead to issues with regioselectivity, where reactants add to the wrong position on the molecule, resulting in a mixture of inseparable products. mdpi.com
Furthermore, many established synthetic protocols for benzothiazoles rely on metal-based catalysts, which can present issues of cost, toxicity, and difficulty in removal from the final product. mdpi.com The recovery and reusability of these catalysts are often inefficient, with activity decreasing after only a few cycles. mdpi.com Scalability is another significant concern; methods that work well on a small laboratory scale, particularly some "green" synthesis approaches using nanoparticles or ionic liquids, may not be viable for large-scale industrial production. mdpi.com There is also a scarcity of reported synthetic methods specifically for benzothiazole sulfonamides, indicating that the synthesis of certain classes of benzothiazole derivatives remains a significant challenge for chemists. theses.cz For this compound specifically, the two amine groups, while offering points for derivatization, also increase the molecule's reactivity, which can lead to instability and undesired side reactions during synthesis and purification.
Emerging Synthetic Strategies and Derivatization Avenues
To overcome the aforementioned challenges, researchers are actively developing more efficient and environmentally benign synthetic methods. One-pot multicomponent reactions are gaining prominence as they allow for the construction of complex molecules like benzothiazoles in a single step, reducing waste and saving time. rsc.org The use of p-Toluenesulfonic acid (p-TSA) as a catalyst has been shown to be highly efficient in one-pot condensation reactions for generating 2-substituted benzothiazoles with high yields. mdpi.com Other modern techniques include microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields. rsc.org
The development of novel catalytic systems is a key area of progress. Zinc oxide nanoparticles (ZnO NPs) have been used as an effective catalyst for synthesizing 2-substituted benzothiazoles under mild, room-temperature conditions. mdpi.com These emerging strategies offer promising pathways to access the this compound core more efficiently.
The true potential of this compound lies in its use as a scaffold for creating diverse libraries of new compounds. The 2- and 7-amino groups are prime locations for derivatization. These amine groups can react with a wide variety of chemical partners, allowing for the introduction of different functional groups and molecular frameworks. This molecular hybridization is a powerful strategy in medicinal chemistry to create new chemical entities with improved biological activity. rsc.org For instance, these amine groups can be converted into amides, sulfonamides, or used in condensation reactions to attach other heterocyclic rings, each modification potentially altering the compound's therapeutic or material properties. nih.govrsc.org
Translational Research Opportunities in Drug Discovery and Materials Innovation
The benzothiazole nucleus is a well-established pharmacophore, and its derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antidiabetic, and antiviral properties. chemsrc.comrsc.org This presents a significant translational opportunity for derivatives of this compound. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria creates a critical need for new antibiotics. rsc.org Benzothiazoles have been identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme, making them attractive candidates for the development of new antibacterial agents. The diamine functional groups could be modified to enhance binding to biological targets or to improve the molecule's pharmacokinetic profile.
In the realm of materials science, the unique electronic structure of the benzothiazole core opens doors for innovation. Benzothiazole-containing compounds have been investigated for use in organic electronics, such as organic solar cells. rsc.org The electron-donating nature of the two amine groups in this compound could be exploited to create novel organic semiconductors or components of photovoltaic devices. beilstein-journals.org Furthermore, certain benzodithiazole derivatives are known to form stable radical anions, a property valuable in the design of advanced materials with unique magnetic or conductive properties. mdpi.com The specific substitution pattern of this compound could be tuned to create stable organic radicals for applications in data storage or spintronics. The interaction of benzothiazole-based imines with titanium dioxide (TiO2) has been shown to alter the electrochemical properties of the material, suggesting potential applications in composite materials and sensors. beilstein-journals.org
Interdisciplinary Collaborations and Prospective Research Directions
Realizing the full potential of this compound will require a concerted, interdisciplinary effort. Collaborations between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists are essential.
Future research should prioritize the development of highly efficient, scalable, and sustainable synthetic routes to this compound and its derivatives. mdpi.com This includes exploring novel catalysts and green reaction conditions to minimize environmental impact. mdpi.com
A significant future direction lies at the interface of synthetic chemistry and molecular biology. rsc.org High-throughput screening of libraries of this compound derivatives against various biological targets (e.g., bacterial enzymes, cancer cell lines) could accelerate the discovery of new drug leads. rsc.org Computational studies, such as molecular docking, can be employed to predict how these molecules will interact with their targets, guiding the design of more potent and selective compounds. rsc.org
In materials science, future work should focus on synthesizing and characterizing polymers and small molecules derived from this compound. Investigating their optical, electronic, and thermal properties will be crucial for identifying their suitability for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. beilstein-journals.org Embracing new technologies, including automated synthesis and machine learning, could further accelerate the discovery and optimization of novel benzothiazole-based compounds for both medicine and industry. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzo[d]thiazole-2,7-diamine derivatives, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Novel derivatives of benzo[d]thiazole can be synthesized via convergent protocols using thiourea as a precursor under mild conditions. Key steps include:
- Using N-acyl-N'-aryl thioureas and diazacyclohexane salts in a biphasic system with tert-butanol as a base .
- Optimizing reaction time, solvent polarity, and temperature (e.g., reflux conditions) to achieve yields of 55–69% .
- Confirming product purity via TLC and structural validation through FT-IR, -NMR, -NMR, and elemental analysis .
Q. How can spectroscopic techniques be utilized to characterize this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons adjacent to sulfur/nitrogen atoms (e.g., thione groups at δ 2.5–3.5 ppm), while -NMR confirms aromatic and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights, with EI-MS fragments (e.g., m/z 152 for thione derivatives) indicating stability .
- FT-IR : Stretching vibrations at 1600–1650 cm confirm C=S or C=O groups in derivatives .
Q. What biological screening methods are used to evaluate the antimicrobial potential of this compound analogs?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, halogenated analogs (e.g., 6-iodo derivatives) show MICs of 25–50 μg/mL .
- Structure-Activity Relationships (SAR) : Compare halogen substituents (F, Cl, Br, I) to assess electronic effects on antimicrobial potency. Iodine’s polarizability enhances target binding .
Advanced Research Questions
Q. How do solvent and substituent effects influence the electronic properties of this compound derivatives?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and global reactivity descriptors (e.g., electronegativity, chemical potential). Para-substituted derivatives show reduced band gaps in polar solvents, enhancing reactivity .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from sulfur to aromatic rings) that stabilize charge distribution .
Q. What strategies resolve contradictions in biological activity data across structurally similar Benzo[d]thiazole derivatives?
- Methodological Answer :
- Data Normalization : Account for assay variability (e.g., broth microdilution vs. agar diffusion) by standardizing protocols .
- Covalent Binding Analysis : Thiol reactivity assays (e.g., disulfide bond formation with Cys48 in β5i proteasome subunits) explain selectivity discrepancies between thione and carbonitrile derivatives .
Q. How can fragment-based drug design (FBDD) be applied to optimize this compound scaffolds for selective target inhibition?
- Methodological Answer :
- Fragment Library Screening : Identify hits like benzo[d]thiazole-2(3H)-thiones with IC values <10 μM against immunoproteasomes. Prioritize fragments with low molecular weight (<300 Da) and high ligand efficiency .
- Warhead Scanning : Replace thione groups with carbonitriles to improve covalent binding kinetics while retaining selectivity .
Q. What are the challenges in synthesizing bivalent Benzo[d]thiazole derivatives, and how can they be addressed?
- Methodological Answer :
- Linker Optimization : Use alkyl or piperazine spacers (e.g., hexyl or pentyl chains) to connect two thiazole moieties. Monitor steric hindrance via -NMR coupling constants .
- Purification Challenges : Employ preparative HPLC with C18 columns to separate diastereomers or regioisomers, using acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
